4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile
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Overview
Description
4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts acylation reaction, using phenyl acetyl chloride and an aluminum chloride catalyst.
Substitution with 2-Methoxyphenyl and 4-Methylpiperazino Groups: The final step involves the substitution of the pyrimidine ring with 2-methoxyphenyl and 4-methylpiperazino groups through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include dimethylformamide and dichloromethane, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, and bromine for bromination.
Major Products
Oxidation: Formation of 4-(2-Hydroxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile.
Reduction: Formation of 4-(2-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxamide.
Substitution: Formation of nitro or bromo derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects in treating cancer and neurological disorders.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its therapeutic effects. The pathways involved may include inhibition of cell proliferation or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Hydroxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarbonitrile
- 4-(2-Methoxyphenyl)-6-(4-methylpiperazino)-2-phenyl-5-pyrimidinecarboxamide
- 4-(2-Methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile derivatives
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and piperazino groups contribute to its high binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-6-(4-methylpiperazin-1-yl)-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O/c1-27-12-14-28(15-13-27)23-19(16-24)21(18-10-6-7-11-20(18)29-2)25-22(26-23)17-8-4-3-5-9-17/h3-11H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAICCECXMYCENQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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